4-phenoxy-N-(4H-1,2,4-triazol-3-yl)butanamide
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Overview
Description
4-phenoxy-N-(4H-1,2,4-triazol-3-yl)butanamide is an organic compound that belongs to the class of phenyl-1,2,4-triazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to bind with various enzymes and receptors . The structure of this compound includes a phenoxy group, a triazole ring, and a butanamide chain, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of 4-phenoxy-N-(4H-1,2,4-triazol-3-yl)butanamide typically involves multi-step chemical reactions. Industrial production methods often utilize microwave-induced cyclodehydration and triflic anhydride activation to achieve high yields and purity . The reaction conditions usually involve the use of solvents like DMF (dimethylformamide) and catalysts such as copper sulfate pentahydrate .
Chemical Reactions Analysis
4-phenoxy-N-(4H-1,2,4-triazol-3-yl)butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can introduce sulfone groups, while reduction with sodium borohydride can yield amine derivatives .
Scientific Research Applications
4-phenoxy-N-(4H-1,2,4-triazol-3-yl)butanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets . Additionally, it is used in the development of new materials with nonlinear optical properties, making it valuable in material sciences .
Mechanism of Action
The mechanism of action of 4-phenoxy-N-(4H-1,2,4-triazol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The triazole ring in the compound is known to bind with enzymes and receptors, inhibiting their activity . This binding can lead to the disruption of essential biological processes in microorganisms, making it effective as an antimicrobial agent. In cancer cells, it can interfere with cell division and induce apoptosis .
Comparison with Similar Compounds
4-phenoxy-N-(4H-1,2,4-triazol-3-yl)butanamide can be compared with other similar compounds such as fluconazole, voriconazole, and rufinamide, which also contain the triazole ring . These compounds share similar biological activities but differ in their specific applications and effectiveness. For example, fluconazole is primarily used as an antifungal agent, while rufinamide is used as an antiepileptic drug . The uniqueness of this compound lies in its versatile structure, allowing it to be used in a broader range of applications.
Properties
Molecular Formula |
C12H14N4O2 |
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Molecular Weight |
246.27 g/mol |
IUPAC Name |
4-phenoxy-N-(1H-1,2,4-triazol-5-yl)butanamide |
InChI |
InChI=1S/C12H14N4O2/c17-11(15-12-13-9-14-16-12)7-4-8-18-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H2,13,14,15,16,17) |
InChI Key |
YIYFDWIAESIPHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=NC=NN2 |
Origin of Product |
United States |
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